molecular formula C22H26N4O B7495597 N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B7495597
M. Wt: 362.5 g/mol
InChI Key: CUTVWWYZAVDZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, also known as CP-544326, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazolo[3,4-b]pyridine derivatives and has shown promise as a treatment for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

Mechanism of Action

N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exerts its therapeutic effects by binding to the cannabinoid receptor type 2 (CB2). CB2 is primarily expressed in immune cells and has been implicated in various physiological and pathological processes, including inflammation, pain, and cancer. N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide acts as a CB2 agonist, which means that it activates CB2 and produces its therapeutic effects. CB2 activation by N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide leads to the inhibition of various signaling pathways that are involved in inflammation, pain, and cancer progression.
Biochemical and Physiological Effects
N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer, N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammatory disorders, N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide reduces inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide improves cognitive function by reducing neuroinflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action, which makes it an attractive target for drug development. Another advantage is that it has shown promise in various disease models, which suggests that it has broad therapeutic potential. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in animal studies. Another limitation is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the study of N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. One direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in animal studies. Another direction is to test its safety and efficacy in clinical trials for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects and to identify potential drug targets for the treatment of various diseases.

Synthesis Methods

The synthesis of N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves the reaction of 1-methyl-3-phenylprop-2-en-1-one with ethyl cyanoacetate and cyclohexylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide in high yield and purity. This synthesis method has been optimized and can be easily scaled up for large-scale production.

Scientific Research Applications

N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promise as a treatment for cancer, inflammatory disorders, and neurodegenerative diseases. In cancer, N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In inflammatory disorders, N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been shown to reduce inflammation and pain in animal models of arthritis and colitis. In neurodegenerative diseases, N-cyclohexyl-1-ethyl-N-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

IUPAC Name

N-cyclohexyl-1-ethyl-N-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-3-26-21-19(15-23-26)18(14-20(24-21)16-10-6-4-7-11-16)22(27)25(2)17-12-8-5-9-13-17/h4,6-7,10-11,14-15,17H,3,5,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTVWWYZAVDZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.